

Egfr-IN-119: A Technical Guide to its Target Binding Site on EGFR

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Compound of Interest

Compound Name: *Egfr-IN-119*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding site of **Egfr-IN-119**, a non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is compiled from available scientific literature and computational analyses, offering a detailed perspective for researchers in oncology and drug discovery.

Introduction to Egfr-IN-119

Egfr-IN-119, also identified as compound 5I in specific lead optimization studies, is a potent inhibitor of EGFR.^[1] As a non-covalent inhibitor, its mechanism of action involves reversible binding to the EGFR kinase domain, thereby competing with adenosine triphosphate (ATP) and inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling can effectively suppress the proliferation of cancer cells that are dependent on this pathway.

Quantitative Data: Inhibitory Potency

The inhibitory activity of **Egfr-IN-119** and its analogs has been quantified through in vitro assays. The following table summarizes the available data for key compounds from the imidazo[1,2-a]quinoxaline series.

Compound	Target	IC50 (nM)	Cell Line (Antiproliferative IC50)
Egfr-IN-119 (5l)	EGFR	84.3[1]	A549 (1.34 μ M)[1]
Erlotinib (Control)	EGFR	221.03	Not Reported in this context
Compound 6b	EGFR (Wild Type)	211.22	H1975 (3.65 μ M)
Compound 7j	EGFR (Wild Type)	193.18	Not Reported in this context
Compound 9a	EGFR (Wild Type)	223.32	Not Reported in this context
Compound 9c	EGFR (Wild Type)	221.53	Not Reported in this context

EGFR Target Binding Site of Egfr-IN-119

Computational modeling, specifically molecular docking, has been employed to elucidate the binding mode of **Egfr-IN-119** within the ATP-binding pocket of the EGFR kinase domain. These in silico studies provide a detailed view of the molecular interactions that govern the inhibitor's potency.

The binding site of non-covalent EGFR inhibitors is located in the cleft between the N-lobe and the C-lobe of the kinase domain. This pocket is characterized by several key regions that are crucial for inhibitor binding:

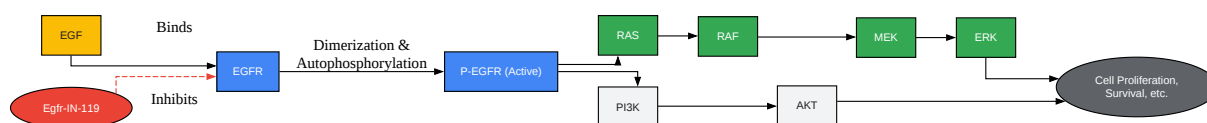
- **Hinge Region:** Forms hydrogen bonds with the inhibitor. Key residues in this region include Met793.
- **Gatekeeper Residue:** A critical residue that controls access to a deeper hydrophobic pocket. In wild-type EGFR, this is Thr790.
- **Hydrophobic Regions:** Provide extensive van der Waals interactions.

- DFG Motif: Located in the activation loop, its conformation (DFG-in or DFG-out) influences the binding of different inhibitor types.

Based on in silico analyses of the imidazo[1,2-a]quinoxaline scaffold, **Egfr-IN-119** is predicted to occupy the ATP-binding site and engage in key interactions with the surrounding amino acid residues. The core of the molecule likely forms a crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark of many ATP-competitive kinase inhibitors. The substituted phenyl rings of the molecule are expected to extend into hydrophobic pockets, further stabilizing the complex.

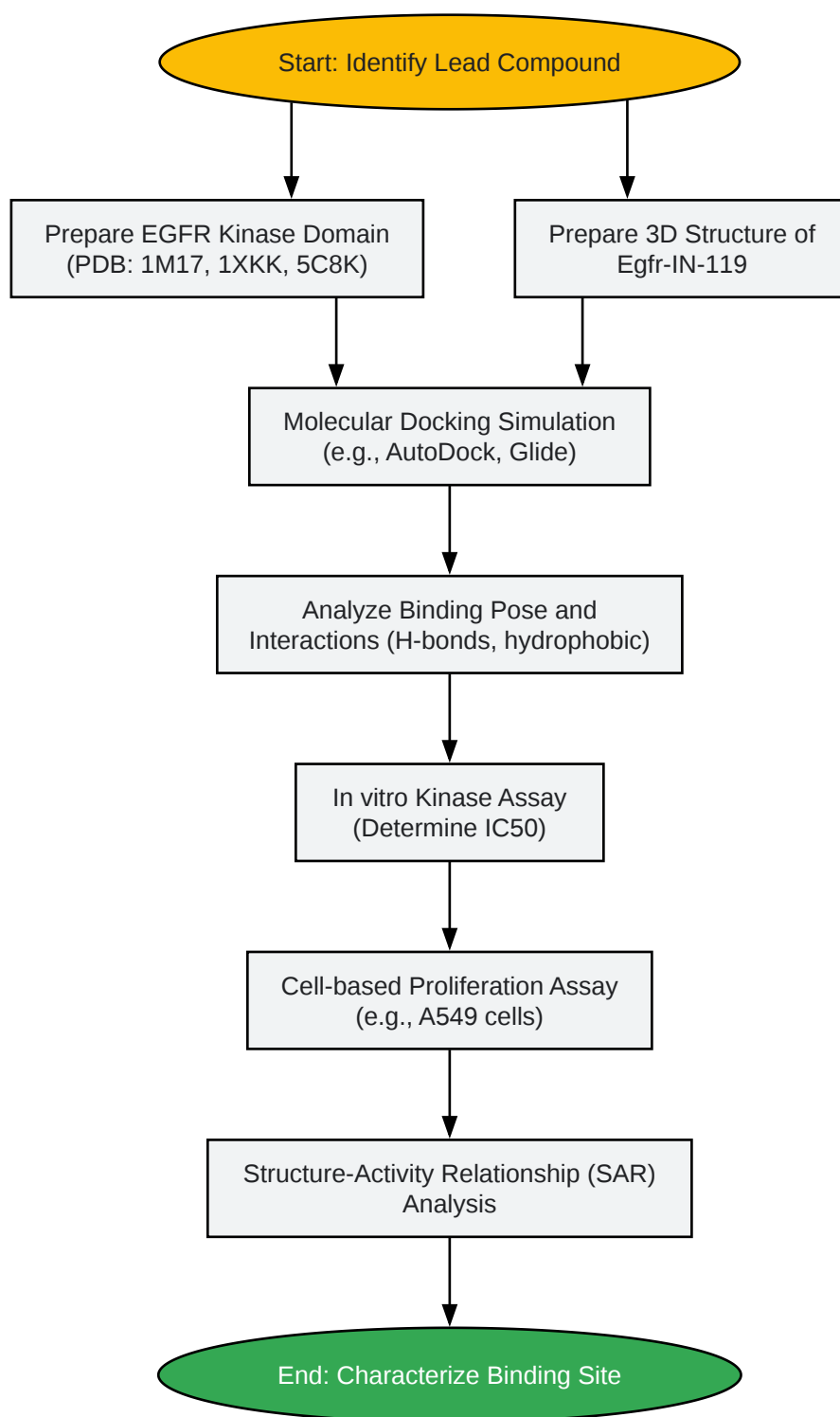
Signaling Pathway and Experimental Workflow

To understand the context of **Egfr-IN-119**'s action, it is essential to visualize the EGFR signaling pathway it inhibits and the typical workflow for assessing its binding.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of **Egfr-IN-119**.



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References

- 1. researchgate.net [researchgate.net]
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